molecular formula C17H21N5O2 B11189849 4-(dimethylamino)-N-(2-morpholinopyrimidin-5-yl)benzamide

4-(dimethylamino)-N-(2-morpholinopyrimidin-5-yl)benzamide

Cat. No.: B11189849
M. Wt: 327.4 g/mol
InChI Key: PEELLPAJMQBVDN-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-(2-morpholinopyrimidin-5-yl)benzamide is a complex organic compound with a unique structure that combines a benzamide core with a dimethylamino group and a morpholinopyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(2-morpholinopyrimidin-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-(dimethylamino)benzoic acid with 2-morpholinopyrimidine-5-amine under specific conditions to form the desired benzamide derivative. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(2-morpholinopyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while reduction could produce reduced amine derivatives.

Scientific Research Applications

4-(dimethylamino)-N-(2-morpholinopyrimidin-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(2-morpholinopyrimidin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminopyrimidin-5-yl)benzoic acid: A structurally related compound with similar functional groups.

    2-(morpholino-d8)pyrimidin-5-yl)boronic acid: Another compound with a morpholinopyrimidinyl moiety.

Uniqueness

4-(dimethylamino)-N-(2-morpholinopyrimidin-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H21N5O2

Molecular Weight

327.4 g/mol

IUPAC Name

4-(dimethylamino)-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C17H21N5O2/c1-21(2)15-5-3-13(4-6-15)16(23)20-14-11-18-17(19-12-14)22-7-9-24-10-8-22/h3-6,11-12H,7-10H2,1-2H3,(H,20,23)

InChI Key

PEELLPAJMQBVDN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3

Origin of Product

United States

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